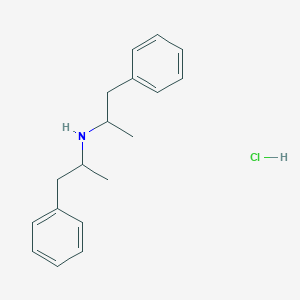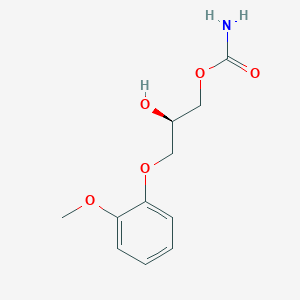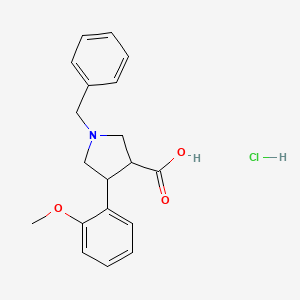
Pitavastatin Acyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pitavastatin Acyl Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is formed through the conjugation of Pitavastatin with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase . By competitively inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein receptors (LDLR) on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This leads to an intracellular depletion of sterols in hepatocytes . In response, the SREBP2 transcription factor is activated, inducing the expression of the LDLR and reducing LDL-cholesterol (LDL-C) levels . The compound can also affect the intracellular pool of isoprenoids and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .
Pharmacokinetics
The principal route of metabolism for this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of a lactone . There is only minimal metabolism by the cytochrome P450 system . The compound is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8 .
Result of Action
The compound’s action results in lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations . This ultimately reduces the risk of cardiovascular disease .
Action Environment
The action of the compound can be influenced by genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter . This transporter is encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) and has been shown to impact the compound’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Pitavastatin Acyl Glucuronide interacts with several enzymes, proteins, and other biomolecules. The principal metabolic pathway of Pitavastatin involves glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .
Cellular Effects
This compound, like other statins, has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. More specifically, statin medications like Pitavastatin competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, Pitavastatin has been shown to reduce noncalcified coronary plaque volume and inflammatory biomarkers over a period of two years .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, substantial levels of the glucuronide conjugate and the lactone form of Pitavastatin were detected in bile following intravenous administration of Pitavastatin to dogs .
Metabolic Pathways
This compound is involved in several metabolic pathways. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The lactone forms of statins, including Pitavastatin, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .
Subcellular Localization
Given that Pitavastatin and its metabolites primarily act in the liver to inhibit cholesterol production , it can be inferred that this compound may also be localized to the liver cells where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pitavastatin Acyl Glucuronide involves the conjugation of Pitavastatin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors equipped with controlled temperature, pH, and agitation systems to optimize the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pitavastatin Acyl Glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are influenced by the chemical structure of the acyl glucuronide and the conditions under which they occur .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond in the presence of water, often catalyzed by acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid, under physiological conditions.
Glycation: This reaction involves the non-enzymatic attachment of the acyl glucuronide to proteins, forming covalent adducts
Major Products Formed
The major products formed from these reactions include free Pitavastatin, glucuronic acid, and various protein adducts. These products can have significant implications for the pharmacokinetics and toxicity of Pitavastatin .
Scientific Research Applications
Pitavastatin Acyl Glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and biotransformation of statins.
Biology: It helps in understanding the role of glucuronidation in drug metabolism and the formation of reactive metabolites.
Medicine: It is used to investigate the pharmacokinetics, efficacy, and safety of Pitavastatin and its metabolites.
Industry: It is used in the development of analytical methods for the detection and quantification of drug metabolites in biological samples .
Comparison with Similar Compounds
Pitavastatin Acyl Glucuronide can be compared with other acyl glucuronides formed from different statins, such as Atorvastatin Acyl Glucuronide, Rosuvastatin Acyl Glucuronide, and Simvastatin Acyl Glucuronide.
Similarities
- All these compounds are formed through the glucuronidation of their respective parent statins.
- They undergo similar types of chemical reactions, including hydrolysis, transacylation, and glycation.
- They have similar applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Differences
Metabolic Stability: this compound may exhibit different metabolic stability compared to other acyl glucuronides, influencing its pharmacokinetics and toxicity profile.
Reactivity: The chemical reactivity of this compound can differ from other acyl glucuronides due to variations in their chemical structures
Conclusion
This compound is a significant metabolite of Pitavastatin with important implications for drug metabolism, pharmacokinetics, and toxicity. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the biotransformation of statins and their effects on human health.
Properties
CAS No. |
574752-66-2 |
|---|---|
Molecular Formula |
C31H32FNO10 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
InChI Key |
QBNFJKKTKRSBGF-SEKOGJSVSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |
Synonyms |
1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)



![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)



![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)

